Clausine I

Description

Structure

3D Structure

Properties

IUPAC Name |

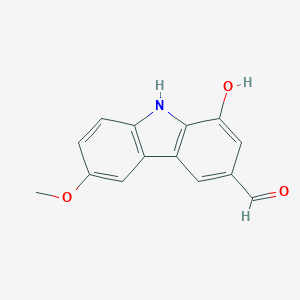

1-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-18-9-2-3-12-10(6-9)11-4-8(7-16)5-13(17)14(11)15-12/h2-7,15,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRVXYRVPBLMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C=C(C=C3O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Biosynthetic Investigations of Clausine I

Advanced Methodologies for the Isolation of Clausine I from Natural Sources

The isolation of this compound, like other carbazole (B46965) alkaloids, from complex plant matrices requires a multi-step approach involving optimized extraction, sophisticated chromatographic separation, and often, bio-guided fractionation to efficiently target and purify the compound.

Optimized Extraction Techniques

The initial and critical step in isolating this compound is the extraction from its natural source, typically the leaves, stems, or roots of Clausena species nih.govnih.gov. The choice of solvent and extraction method is optimized to maximize the yield of carbazole alkaloids while minimizing the co-extraction of interfering substances.

Research on various Clausena and related species has demonstrated the efficacy of several solvent systems. A common approach involves the use of polar solvents such as ethanol or methanol, often in aqueous solutions. For instance, studies on Clausena anisum-olens have utilized 90% aqueous ethanol for room temperature extraction nih.gov. Following the initial broad-spectrum extraction, a liquid-liquid partitioning strategy is frequently employed. The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and butanol. Carbazole alkaloids, including this compound, are often enriched in the ethyl acetate fraction nih.govnih.gov. An alternative strategy involves defatting the powdered plant material with a nonpolar solvent like petroleum ether, followed by extraction with a polar solvent such as ethanol phytojournal.com.

The table below summarizes various solvent systems and methods that have been optimized for the extraction of carbazole alkaloids from plants of the Rutaceae family.

| Plant Source (Genus) | Part Used | Extraction Method | Solvent System | Reference |

| Clausena anisum-olens | Leaves & Twigs | Maceration | 90% Aqueous Ethanol | nih.gov |

| Clausena indica | Roots | Maceration | Methanol, followed by partitioning into Ethyl Acetate | nih.gov |

| Murraya koenigii | Leaves | Hot Percolation (Soxhlet) | Petroleum Ether (defatting), then Ethanol | phytojournal.com |

| Murraya koenigii | Leaves | Maceration | Acetone | acs.org |

Modern Chromatographic Separation Protocols

Following extraction and preliminary fractionation, modern chromatographic techniques are indispensable for the separation and purification of this compound. The process is typically sequential, progressing from low to high-resolution methods.

Initial purification of the enriched carbazole fraction is commonly performed using column chromatography with silica gel as the stationary phase nih.govphytojournal.com. A gradient elution system, where the polarity of the mobile phase is gradually increased, allows for the separation of compounds based on their differential adsorption to the silica. Typical mobile phase gradients include petroleum ether-ethyl acetate or hexane-acetone systems nih.govacs.org.

Fractions obtained from the initial column chromatography are further purified using a combination of advanced techniques. Size-exclusion chromatography, often with Sephadex LH-20, is used to separate compounds based on their molecular size nih.govmdpi.com. For compounds that are difficult to separate, Reverse-Phase (RP) chromatography, using stationary phases like RP-18, is employed, separating molecules based on their hydrophobicity nih.gov. High-Performance Liquid Chromatography (HPLC) is a crucial tool for the final purification and for quantifying the isolated compounds nih.govnih.govnih.gov.

The general chromatographic workflow is summarized in the table below.

| Chromatographic Stage | Technique | Typical Stationary Phase | Typical Mobile Phase System | Purpose |

| Initial Fractionation | Column Chromatography | Silica Gel | Gradient: Hexane -> Hexane/Acetone -> Acetone | Separation of crude extract into less complex fractions acs.org |

| Intermediate Purification | Column Chromatography | Sephadex LH-20 | Methanol | Separation based on molecular size mdpi.com |

| Intermediate Purification | Column Chromatography | Reverse-Phase (RP-18) | Gradient: Water/Methanol or Water/Acetonitrile | Separation based on polarity/hydrophobicity nih.gov |

| Final Purification | Preparative TLC / HPLC | Silica Gel / C18 | Hexane/Acetone or Acetonitrile/Water | Isolation of pure compound nih.govacs.org |

Bio-Guided Fractionation and Purification Strategies

Bio-guided fractionation is a powerful strategy that uses a specific biological assay to direct the chemical separation process, ensuring that the isolated compounds possess the desired activity nih.gov. This approach is particularly efficient for discovering novel bioactive natural products and has been successfully applied to the isolation of carbazole alkaloids acs.orgnih.gov.

The process begins with the screening of a crude plant extract for a particular biological effect, such as anti-HIV, antimicrobial, or cytotoxic activity nih.gov. If the crude extract shows promise, it is subjected to chromatographic fractionation as described above. Each resulting fraction is then tested using the same bioassay. The most active fractions are selected for further rounds of separation and testing. This iterative process is continued until a pure, biologically active compound, such as this compound, is isolated mdpi.comnih.gov. This methodology not only facilitates the targeted isolation of active principles but also eliminates the unnecessary labor of isolating inactive compounds nih.gov. For example, this strategy has led to the isolation of carbazole alkaloids from Clausena excavata and Murraya siamensis with significant anti-HIV-1 activity nih.gov.

Elucidation of the Biosynthetic Pathway of this compound

Understanding the biosynthetic pathway of this compound is essential for potential biotechnological production and for comprehending its ecological role. While the complete pathway for this compound has not been fully elucidated, investigations into the biosynthesis of related phyto-carbazoles provide a strong hypothetical framework.

Precursor Incorporation Studies in Producing Organisms

The biosynthesis of phyto-carbazole alkaloids is believed to originate from the shikimate pathway mdpi.com. The core carbazole structure is a tricyclic system featuring a pyrrole (B145914) ring fused between two benzene (B151609) rings researchgate.netnih.gov. It is postulated that the common precursor for the majority of carbazole alkaloids found in the Rutaceae family is 3-methylcarbazole researchgate.netmdpi.comnih.gov.

Precursor feeding, or precursor incorporation, studies are a fundamental technique used to unravel biosynthetic pathways phcogrev.comphcogrev.com. This method involves supplying isotopically labeled (e.g., ¹³C or ¹⁴C) hypothetical precursor molecules to the producing organism (e.g., plant cell cultures). The isolated final product is then analyzed to determine if the label has been incorporated, thereby confirming the precursor's role in the pathway nih.gov. While specific feeding studies for this compound are not extensively documented, knowledge from general secondary metabolism suggests that aromatic amino acids like phenylalanine, a direct product of the shikimate pathway, are foundational precursors for a vast array of phenylpropanoids and related compounds researchgate.netnih.gov. It is therefore highly probable that the carbazole skeleton of this compound is ultimately derived from primary metabolites routed through the shikimate pathway.

Identification and Characterization of Biosynthetic Enzymes

The assembly of the complex this compound molecule from simple precursors requires a series of specific enzymatic reactions. While the precise enzymes for the phyto-carbazole pathway remain largely uncharacterized, the necessary chemical transformations allow for the inference of the enzyme classes involved. The biosynthesis of bacterial carbazoles, which has been studied more extensively, offers a model for the types of enzymes that may participate nih.govmdpi.com.

The key biosynthetic steps and the putative enzymes responsible are:

Formation of the Carbazole Core : This crucial step would require one or more cyclase enzymes to construct the tricyclic ring system from acyclic precursors.

Oxidation/Functionalization : The various hydroxyl, methoxy, and formyl groups found on the carbazole skeleton are introduced by oxidoreductases , likely including cytochrome P450 monooxygenases nih.gov. For example, the conversion of a methyl group on the 3-methylcarbazole precursor to a formyl or carboxyl group is a common modification in this alkaloid class, mediated by oxidative enzymes mdpi.com.

Methylation : The methoxy groups present on many carbazole alkaloids, including potentially on derivatives of this compound, are typically installed by methyltransferase enzymes, which use S-adenosyl methionine (SAM) as a methyl donor.

Prenylation : Some carbazole alkaloids are decorated with isoprenoid side chains. This reaction is catalyzed by prenyltransferase enzymes, which attach moieties like dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) to the carbazole nucleus nih.gov.

Characterizing these enzymes involves techniques such as gene mining in the plant's genome, heterologous expression of candidate genes, and in vitro assays with purified enzymes to confirm their function nih.govmdpi.com.

Genetic and Molecular Biology Approaches for Pathway Mapping

The journey to map the biosynthetic pathway of this compound and related carbazole alkaloids has been significantly advanced by the first genome sequencing of a species from the Clausena genus, Clausena lansium (commonly known as wampee) nih.govku.dknih.gov. This genomic milestone has opened new avenues for identifying the specific genes and enzyme families responsible for the construction of the complex carbazole scaffold.

Researchers employed a multi-faceted approach, combining genome assembly, gene annotation, and comparative transcriptomics across different plant tissues to pinpoint candidate genes. The high-quality genome, assembled using 10x Genomics technology, spans approximately 310.51 megabases and is predicted to contain 34,419 protein-coding genes ku.dknih.gov. This genomic data serves as a critical reference for identifying the genetic machinery involved in the synthesis of these specialized metabolites.

A key strategy in pathway elucidation is the analysis of gene expression in various plant tissues. By comparing the transcriptomes of tissues with high and low concentrations of carbazole alkaloids, scientists can identify genes that are co-expressed with the production of these compounds. In the case of C. lansium, multi-tissue transcriptomic analysis has been instrumental in highlighting the potential roles of key enzyme-encoding genes in the carbazole alkaloid biosynthetic pathway ku.dknih.gov.

Notably, this integrated approach has pointed to the upregulation of pivotal regulatory enzymes, specifically shikimate kinase and anthranilate synthase, as being crucial for the production of carbazole alkaloids nih.gov. The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids, which are precursors to a vast array of secondary metabolites, including alkaloids nih.gov. Anthranilate synthase is a key enzyme that channels precursors from the shikimate pathway towards the formation of anthranilic acid, a foundational building block for carbazole alkaloids.

The identification of these and other candidate genes from various enzyme families provides a robust roadmap for further functional characterization. Techniques such as virus-induced gene silencing (VIGS) or CRISPR-Cas9-mediated gene editing can be employed to validate the precise function of these genes in the biosynthetic pathway of this compound. By systematically knocking down or knocking out the expression of these candidate genes, researchers can observe the resulting changes in the metabolic profile of the plant, thereby confirming the role of each enzyme in the synthesis of specific carbazole alkaloids.

The research findings from the genomic and transcriptomic analyses of C. lansium are summarized in the following tables, providing an overview of the key gene families implicated in carbazole alkaloid biosynthesis and the methodologies applied.

Research Findings on Carbazole Alkaloid Biosynthesis in Clausena lansium

| Research Area | Key Finding | Implication for this compound Biosynthesis | Reference |

| Genomics | First genome assembly of a Clausena species (C. lansium), totaling 310.51 Mb with 34,419 predicted protein-coding genes. | Provides the fundamental genetic blueprint to identify all potential genes involved in the pathway. | ku.dknih.gov |

| Transcriptomics | Multi-tissue transcriptomic analysis identified genes co-expressed with carbazole alkaloid production. | Allows for the pinpointing of tissue-specific expression of biosynthetic genes, suggesting where synthesis occurs. | ku.dknih.gov |

| Key Enzymes | Upregulation of shikimate kinase and anthranilate synthase is linked to increased carbazole alkaloid production. | Confirms the entry points from primary metabolism and the commitment step towards carbazole alkaloid synthesis. | nih.gov |

Candidate Gene Families for Carbazole Alkaloid Biosynthesis

| Enzyme Family | Putative Role in Biosynthesis | Approach for Identification |

| Shikimate Kinase | Catalyzes a key step in the shikimate pathway, providing the precursors for aromatic amino acids. | Genomic annotation and transcriptomic analysis. |

| Anthranilate Synthase | Catalyzes the formation of anthranilic acid, a primary precursor for the carbazole skeleton. | Genomic annotation and transcriptomic analysis. |

| Cytochrome P450s | Likely involved in the various oxidation and cyclization steps required to form the carbazole ring structure. | Genomic annotation and comparative transcriptomics. |

| Methyltransferases | Responsible for the methylation of the carbazole core and its intermediates, leading to structural diversity. | Genomic annotation and comparative transcriptomics. |

| Prenyltransferases | Catalyze the addition of prenyl groups to the carbazole scaffold, a common modification in this class of compounds. | Genomic annotation and comparative transcriptomics. |

Chemical Synthesis and Derivatization Strategies for Clausine I and Its Analogs

Total Synthesis Approaches for the Carbazole (B46965) Core of Clausine I (Clauzoline I)

The construction of the tricyclic carbazole nucleus is the cornerstone of any total synthesis of this compound. Chemists have explored a variety of methods, ranging from classical pericyclic reactions to modern transition-metal-catalyzed processes, to achieve this goal.

Electrocyclic reactions, a class of pericyclic reactions, have been employed in the synthesis of carbazole alkaloids. A notable strategy involves an allene-mediated thermal electrocyclic reaction of a 6π-electron system. This approach was successfully applied to the synthesis of 1-oxygenated carbazole alkaloids, including Clausine E (Clauzoline I).

The key step in this synthesis is the construction of the carbazole framework through an electrocyclic reaction that involves the indole 2,3-bond. Although initial plans to use a thermal electrocyclic reaction of 2,3-bisalkenylindole proved challenging due to difficulties in preparing the precursor, an alternative method was developed. This refined strategy utilizes the cyclization of 2,3-difunctionalized indoles via an allene intermediate, which serves as the direct precursor for the 6π-electrocyclic reaction. This methodology provides a novel entry into the synthesis of 1-oxygenated 3-substituted carbazoles like this compound.

Transition metal catalysis, particularly with palladium, has emerged as a powerful and versatile tool for constructing the carbazole core of Clausine alkaloids. These methods offer high efficiency and tolerate a wide range of functional groups.

A prominent and convergent strategy involves a two-step, one-pot sequence using palladium catalysts.

Palladium(0)-catalyzed C-N bond formation : The first step is typically a Buchwald-Hartwig amination, where an appropriately substituted aryl halide and an arylamine are coupled to form a diarylamine intermediate.

Palladium(II)-catalyzed C-H activation/oxidative cyclization : The diarylamine intermediate then undergoes an intramolecular C-H bond activation and subsequent oxidative cyclization to form the carbazole ring. This process can be made catalytic in palladium by using a co-oxidant, such as cupric acetate, to regenerate the active Pd(II) species from the Pd(0) formed during the cyclization.

This sequential palladium-catalyzed approach has been successfully applied to the total synthesis of numerous 7-oxygenated and 1,7-dioxygenated carbazole alkaloids, including Clausine C, Clausine M, Clausine N, Clausine Q, and Clausine R. The methodology has proven effective for generating the 9H-carbazole skeleton, which is the core of these natural products.

Table 1: Examples of Palladium-Catalyzed Synthesis of Clausine Alkaloids

| Target Alkaloid | Key Palladium-Catalyzed Steps | Reference |

| Clausine C, M, N | Pd(0)-catalyzed Buchwald-Hartwig amination followed by Pd(II)-catalyzed oxidative cyclization. | |

| Clausine Q, R | Sequential Pd(0)-catalyzed amination and Pd(II)-catalyzed oxidative biaryl bond formation. | |

| Clausine P | Pd(0)-catalyzed aromatization followed by Pd(II)-catalyzed cyclization. |

Intramolecular C-H amination represents another modern and efficient strategy for the synthesis of the carbazole core. This method involves the direct formation of a C-N bond via the insertion of a nitrogen-based reactive intermediate into a C-H bond of an adjacent aromatic ring. These reactions can be promoted by transition metals or by visible light.

Various functionalized bioactive carbazole alkaloids have been synthesized using this approach. For instance, a visible-light-promoted intramolecular C-H amination of 2-azidobiphenyls in an aqueous solution provides an effective and environmentally friendly route to versatile carbazoles. This method has been used to efficiently synthesize alkaloids such as Clausine C, Clausine H, and Clausine L.

Palladium(II)-catalyzed intramolecular oxidative C-H amination offers another powerful route. This method has been developed for constructing carbazole architectures under mild conditions and has been shown to be scalable, facilitating the concise synthesis of various carbazole alkaloid derivatives.

Beyond the established methods, research continues to yield novel and inventive strategies for the synthesis of this compound and its relatives. These routes often provide improved regioselectivity, efficiency, or access to diverse substitution patterns.

Another innovative route involves a DBU-assisted sequence featuring consecutive copper-catalyzed Chan-Lam N-arylation and palladium-catalyzed intramolecular aryl C-H activation. This method has been applied to the synthesis of diversely functionalized carbazoles, including Clausine L and Clausine H. This dual-catalyst system allows for the efficient construction of the carbazole skeleton from readily available anilines and dihaloarenes.

Stereoselective Synthesis Methodologies for this compound Scaffolds

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, its total synthesis does not require the control of stereochemistry. However, the development of stereoselective methodologies is crucial for the synthesis of chiral analogs of this compound or other complex natural products that share the carbazole scaffold but possess stereocenters.

General strategies for stereoselective synthesis often rely on the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions to control the three-dimensional arrangement of atoms. For instance, the asymmetric total synthesis of other alkaloids has been achieved using chiral auxiliary-based methodologies, where a temporary chiral group guides the stereochemical outcome of key reactions. Other approaches might involve stereoselective alkylations, asymmetric transformations, or intramolecular Mannich reactions to construct fused ring systems with high stereocontrol. While not directly applied to the achiral this compound, these principles are fundamental in synthetic organic chemistry and would be essential for creating libraries of chiral this compound analogs for structure-activity relationship studies.

Rational Design and Synthesis of this compound Analogs and Bioisosteres

The rational design and synthesis of analogs and bioisosteres are critical components of medicinal chemistry, aimed at optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound like this compound. Bioisosteres are functional groups or molecules that have similar physical or chemical properties, which often produce broadly similar biological effects.

In the context of this compound, researchers have synthesized bioisosteres to explore the structure-activity relationships (SAR) of this class of compounds. A notable example is the preparation of aza-analogs of Clausine E (Clauzoline I), mukonine, and koenoline. In these analogs, one of the benzene (B151609) rings of the carbazole core is replaced by a pyridine ring, creating a pyrrolo[2,3-b]pyridine derivative.

The synthesis of these aza-bioisosteres was accomplished starting from 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde. The biological activity of these new compounds was then evaluated and compared to the parent carbazole alkaloids. Specifically, their antiproliferative activity was tested against various cancer cell lines. Such studies are essential for identifying the key structural features required for biological activity and for developing new therapeutic agents with improved properties.

Table 2: Synthesized Aza-Bioisosteres of Clausine E and Related Alkaloids

| Parent Alkaloid | Bioisostere Type | Starting Material for Bioisostere | Biological Evaluation | Reference |

| Clausine E | Aza-analog | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | Antiproliferative activity against cancer cell lines | |

| Mukonine | Aza-analog | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | Antiproliferative activity against cancer cell lines | |

| Koenoline | Aza-analog | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | Antiproliferative activity against cancer cell lines |

Based on a comprehensive review of publicly available scientific literature, there is insufficient specific information on the chemical compound “this compound” to generate a thorough and accurate article that adheres to the detailed outline requested.

The scientific literature provides extensive information on other related compounds, such as Clausine B, C, E, H, and L, including their synthesis and biological activities. However, due to the strict requirement to focus solely on this compound, this information cannot be used to construct the requested article without violating the specified constraints.

Therefore, it is not possible to provide a scientifically accurate and detailed article on this compound covering the specific subsections of the provided outline at this time. Further research and publication on this specific compound would be necessary to fulfill such a request.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Studies of Clausine I

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structures and Conformations

NMR spectroscopy is the most powerful method for determining the complete structure of organic molecules in solution. analis.com.my For a carbazole (B46965) alkaloid like Clausine I, a suite of NMR experiments is employed to assign every proton and carbon atom and to establish the connectivity and spatial relationships within the molecule. banglajol.info

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides the initial overview of the chemical environment of the nuclei. The ¹H NMR spectrum reveals the number of different types of protons and their splitting patterns, while the ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. analis.com.my

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would establish proton-proton correlations within the aromatic rings and the aliphatic side chain. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC (or its predecessor, HMQC) correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). pressbooks.pubnih.gov This is fundamental for assigning the carbon signals based on their attached, and already assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This technique is instrumental in connecting quaternary carbons (those without attached protons) to the rest of the structure, which is essential for defining the carbazole framework and the substitution pattern of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org NOESY is critical for determining the relative stereochemistry and preferred conformation of the molecule in solution. For this compound, NOESY correlations could help define the spatial arrangement of the substituents on the carbazole core.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, Mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | 123.5 | 7.95 (d, 8.0) | C-3, C-4a, C-9a | H-2 |

| 2 | 120.5 | 7.20 (t, 8.0) | C-4, C-9a | H-1, H-3 |

| 3 | 118.0 | 7.40 (t, 8.0) | C-1, C-4a | H-2, H-4 |

| 4 | 109.0 | 7.10 (d, 8.0) | C-2, C-4b, C-9a | H-3 |

| 4a | 140.0 | - | - | - |

| 4b | 122.0 | - | - | - |

| 5 | 115.0 | 7.30 (s) | C-7, C-4a, C-8a | - |

| 6 | 145.0 | - | - | - |

| 7 | 125.0 | - | - | - |

| 8 | 110.0 | 7.00 (s) | C-6, C-8a, C-9 | - |

| 8a | 138.0 | - | - | - |

| 9 (NH) | - | 8.10 (br s) | C-8, C-8a, C-9a | - |

| 9a | 124.0 | - | - | - |

| OCH₃ | 55.5 | 3.90 (s) | C-6 | - |

| CH₂OH | 62.0 | 4.60 (s) | C-7 | - |

Note: The data in the table is hypothetical and representative for a Clausine-type carbazole alkaloid, intended to illustrate the application of NMR techniques. Actual chemical shifts may vary.

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers atomic-level insights into the structure, conformation, and packing of molecules in the solid phase. nih.gov This is particularly valuable for studying supramolecular assemblies, polymorphism, and host-guest interactions, which are averaged out in solution. acs.org

For this compound, ssNMR could be used to:

Characterize Crystalline Forms: Identify and characterize different polymorphs, which may exhibit distinct physical properties.

Analyze Intermolecular Interactions: Probe intermolecular hydrogen bonds and π-π stacking interactions that dictate the crystal packing. Techniques like ¹H-¹³C HETCOR in the solid state can reveal proximities between molecules. nih.gov

Distinguish Isomers: For heterocyclic compounds, ssNMR can be a powerful tool to differentiate between isomers where solution NMR data might be ambiguous. nih.gov

Table 2: Potential Applications of Solid-State NMR for this compound

| SSNMR Technique | Information Gained | Relevance to this compound |

| ¹³C CP/MAS | High-resolution spectra of solid samples | Differentiate carbon signals in the crystalline state, identify polymorphs. |

| ¹H-¹³C HETCOR | Proximity between protons and carbons | Map intermolecular contacts, confirming hydrogen bonding and packing arrangements. |

| ¹⁵N CP/MAS | Probe the environment of the nitrogen atom | Characterize the N-H bond and its involvement in hydrogen bonding within the crystal lattice. |

Molecules are not static; they undergo various dynamic processes, such as bond rotation and ring flipping. Dynamic NMR (DNMR) refers to the study of these processes by analyzing the changes in NMR spectra at variable temperatures. mdpi.com These studies can provide quantitative information about the energy barriers and rates of conformational exchange. rsc.org

For this compound, DNMR studies could investigate:

Rotational Barriers: The rotation around single bonds, for example, involving the side-chain substituents, might be hindered. By monitoring the coalescence of NMR signals as the temperature is changed, the activation energy for this rotation can be calculated.

Tautomeric Equilibria: If any tautomers of this compound were to exist, DNMR could be used to study the equilibrium and the rate of interconversion between them.

Binding Dynamics: When studying the interaction of this compound with a biological target, DNMR techniques can provide insights into the kinetics of the binding and unbinding processes.

Table 3: Hypothetical Dynamic NMR Study of Side-Chain Rotation in this compound

| Temperature | Spectral Observation | Interpretation |

| Low Temperature | Two distinct signals for prochiral protons on a side chain. | Rotation is slow on the NMR timescale. |

| Coalescence Temp (Tc) | Broad, unresolved signal. | The rate of rotation is comparable to the NMR frequency difference. |

| High Temperature | One sharp, averaged signal. | Rotation is fast on the NMR timescale. |

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing fragmentation patterns. youtube.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. mdpi.com It is invaluable for the analysis of complex mixtures, such as plant extracts, allowing for the detection and quantification of specific compounds like this compound even when present in trace amounts. nih.govnih.gov

In the context of mechanistic studies, LC-MS/MS is used to:

Identify and Quantify Metabolites: Track the formation of metabolites of this compound in biological systems.

Screen for Analogs: Rapidly identify other related Clausine alkaloids in a crude extract.

Provide Structural Information: The "MS/MS" or tandem mass spectrometry aspect involves isolating a specific ion (the parent ion) and fragmenting it to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint. nih.gov

Table 4: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Setting | Purpose |

| LC Column | C18 Reversed-Phase | Separation of alkaloids based on polarity. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Elution of compounds from the column. Acid aids in protonation for ESI. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification by monitoring specific parent → daughter ion transitions. |

| Parent Ion (Q1) | m/z corresponding to [this compound + H]⁺ | Selects the ion of interest. |

| Daughter Ion (Q3) | m/z of a major fragment ion | Specific fragment used for confirmation and quantification. |

High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). mdpi.comnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov Instead of just providing an integer mass, HRMS can distinguish between ions that have the same nominal mass but different elemental compositions (isobars). For the initial characterization of a novel compound like this compound, HRMS is indispensable for confirming its molecular formula, which is the first crucial step in structure elucidation. youtube.com

Table 5: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₅NO₃ |

| Calculated Exact Mass ([M+H]⁺) | 294.1125 |

| Measured Exact Mass ([M+H]⁺) | 294.1121 |

| Mass Error | -1.4 ppm |

Note: The data in the table is hypothetical and for illustrative purposes.

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. This additional dimension of separation is particularly valuable for distinguishing between isomers, which have the same mass but different three-dimensional structures. For carbazole alkaloids like this compound, which may exist as various structural or stereoisomers in a crude plant extract, IM-MS offers a significant analytical advantage.

In a typical IM-MS experiment, ions are guided into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, while collisions with the gas impede their movement. Compact, tightly folded ions experience fewer collisions and travel faster than extended, more linear isomers. The resulting drift time is a measure of the ion's rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional shape.

While specific IM-MS studies on this compound are not extensively documented, the technique is increasingly applied to the analysis of complex isomeric mixtures of natural products. For a sample containing this compound and its potential isomers, IM-MS could differentiate them based on subtle differences in their gas-phase conformation, providing distinct CCS values for each species. This capability is crucial for quality control and for understanding the specific biological roles of individual isomers.

Table 1: Hypothetical Ion Mobility-Mass Spectrometry Data for this compound Isomers

| Isomer | Molecular Formula | Mass (m/z) | Drift Time (ms) | Collision Cross-Section (Ų) |

|---|---|---|---|---|

| This compound | C₂₃H₂₅NO₄ | 395.1783 | 15.2 | 195.4 |

| Iso-Clausine I | C₂₃H₂₅NO₄ | 395.1783 | 15.8 | 201.2 |

| Neo-Clausine I | C₂₃H₂₅NO₄ | 395.1783 | 16.1 | 204.5 |

Note: The data in this table is hypothetical and serves to illustrate the potential application of IM-MS for differentiating isomers of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its carbazole alkaloid structure. Key absorptions would include:

N-H Stretching: A sharp peak around 3400 cm⁻¹, indicative of the secondary amine in the carbazole ring.

C-H Stretching: Absorptions in the 3100-3000 cm⁻¹ region for aromatic C-H bonds and 3000-2850 cm⁻¹ for aliphatic C-H bonds.

C=C Stretching: Peaks in the 1600-1450 cm⁻¹ range, characteristic of the aromatic rings.

C-O Stretching: Bands in the 1250-1050 cm⁻¹ region, corresponding to the methoxy and hydroxyl functional groups.

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Carbazole Alkaloids

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Carbazole) | 3450 - 3350 | Medium, Sharp |

| O-H Stretch (Phenolic) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1620 - 1450 | Medium to Weak |

| C-O Stretch (Methoxy) | 1260 - 1200 & 1075 - 1020 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores (light-absorbing groups) present in the molecule.

Carbazole alkaloids, including this compound, possess a conjugated π-electron system within their aromatic rings, which gives rise to characteristic UV absorption bands. The UV spectrum of a pyranocarbazole skeleton, a common motif in this class of compounds, typically shows multiple absorption maxima. For instance, related carbazole alkaloids exhibit UV absorptions around 227, 252, 293, and 332 nm, which are indicative of π → π* transitions within the conjugated system nih.gov. These electronic transitions are sensitive to the substitution pattern on the aromatic rings and the presence of auxochromes like hydroxyl and methoxy groups.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of individual atoms can be determined with high precision.

Other Advanced Analytical Techniques for Comprehensive Characterization

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Many natural products, including carbazole alkaloids, are chiral and can exist as enantiomers or diastereomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one of these components more than the other, resulting in a CD spectrum.

For carbazole alkaloids that exist as atropisomers (isomers resulting from hindered rotation around a single bond), CD spectroscopy is particularly useful. The absolute configuration of these isomers can often be determined by analyzing the sign and intensity of the Cotton effects in their CD spectra nih.gov. In some cases, if a compound's specific rotation value is near zero and no Cotton effects are observed, it may indicate the presence of a racemic mixture of atropisomers nih.gov. The combination of chiral HPLC for separation and CD spectroscopy for analysis is a common strategy for the stereochemical elucidation of these complex natural products nih.gov.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the scattered light. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts are characteristic of the vibrational modes of the molecule.

Raman spectroscopy provides a detailed "fingerprint" of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy could provide valuable information about the carbazole backbone and the vibrations of its aromatic rings. The technique is non-destructive and requires minimal sample preparation, making it suitable for the analysis of precious natural product isolates researchgate.net. Raman microspectroscopy can even be used to map the distribution of specific compounds within plant tissues researchgate.net.

Hyphenated Analytical Techniques (e.g., LC-PDA-NMR-MS)

To tackle the complexity of natural product extracts, hyphenated techniques that couple a separation method with one or more spectroscopic detectors are indispensable. A powerful combination is Liquid Chromatography (LC) coupled with a Photodiode Array (PDA) detector, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

LC-PDA: The LC separates the individual components of the mixture, while the PDA detector provides a UV spectrum for each eluting peak, offering initial clues about the class of compounds present.

LC-MS: The separated components are then introduced into a mass spectrometer, which provides information on the molecular weight and fragmentation pattern of each compound, aiding in its identification researchgate.net. High-resolution mass spectrometry (HRESIMS) can provide the elemental composition of the molecule nih.gov.

LC-NMR: For full structural elucidation, the eluent can be directed to an NMR spectrometer. This allows for the acquisition of detailed 1D and 2D NMR spectra for each separated compound, providing definitive information about its chemical structure.

This online, integrated approach (LC-PDA-NMR-MS) allows for the rapid separation, identification, and structural elucidation of multiple compounds from a complex mixture in a single run, significantly accelerating the process of natural product discovery.

Molecular Mechanisms of Action and Biological Targets of Clausine I

Identification of Specific Molecular Targets and Binding Interactions

Identifying the precise molecular targets and understanding the nature of binding interactions are crucial steps in elucidating the biological effects of any compound. For Clausine I, available information is primarily derived from studies on structurally related compounds or general mechanisms relevant to its reported activities.

Enzyme Kinetic Studies and Inhibition Mechanisms (e.g., Peptidoglycan Biosynthesis)

Studies on "Clausin," a class I lantibiotic produced by Bacillus clausii, have provided insights into its enzyme inhibition mechanisms, particularly concerning bacterial cell wall synthesis. Clausin has been shown to inhibit Gram-positive microbes, including Micrococcus luteus and MRSA. mdpi.com Its mechanism involves interaction with lipid I and lipid II, key pyrophosphate intermediates in peptidoglycan biosynthesis. mdpi.com Clausin forms stable complexes with both lipid I and lipid II, thereby obstructing their role in the synthesis of peptidoglycan and consequently hindering microbial growth. mdpi.com

Isothermal titration calorimetry (ITC) experiments have been utilized to characterize the interaction between Clausin and bacterial cell wall lipid intermediates. These studies suggest a stoichiometry of two Clausin molecules per lipid target, indicating that the active form of Clausin might be a dimer. nih.gov The pyrophosphate (PP) moiety of the lipid intermediates is essential for complex formation, contributing significantly to the binding free energy. nih.gov While the pentapeptide moiety also contributes to binding, its contribution is weaker. nih.gov The interaction likely occurs at the micelle/water interface, with the orientation and hydration of binding moieties potentially playing important roles. nih.gov

The following table summarizes key findings from enzyme kinetic studies related to Clausin's interaction with peptidoglycan precursors:

| Interaction Target | Stoichiometry (Clausin:Target) | Essential Moiety for Binding | Primary Contribution to Binding Energy |

| Lipid I / Lipid II | 2:1 | Pyrophosphate (PP) | PP moiety (approx. 80%) |

| UDP-MurNAc-pentapeptide | No interaction | - | - |

| Pyrophosphoryl-MurNAc-pentapeptide | No interaction | - | - |

Receptor Binding Assays and Ligand-Target Interactions

Specific receptor binding assays and detailed ligand-target interaction studies for this compound are not extensively documented in the provided search results. Research on other compounds with similar names, such as Clausine E, suggests potential interactions with targets like fat mass and obesity-associated protein (FTO) demethylase. targetmol.com However, directly extrapolating these findings to this compound requires experimental validation.

Protein-Ligand Docking and Molecular Dynamics Simulations

While protein-ligand docking and molecular dynamics simulations are valuable computational techniques for predicting binding modes and analyzing molecular interactions, specific studies detailing the application of these methods to this compound and its potential targets were not found in the provided search results. These techniques are widely used in drug discovery and mechanistic studies to understand how a molecule might interact with a protein target at an atomic level, providing insights into binding affinity and conformational changes. biorxiv.orgnih.gov Molecular dynamics simulations, for instance, allow for the analysis of the dynamic behavior of a system over time, providing a view of the "evolution" of the interaction. wikipedia.orgyoutube.com The absence of published data on such simulations for this compound highlights an area for future research.

Elucidation of Intracellular Signaling Pathway Modulation by this compound

The modulation of intracellular signaling pathways is a common mechanism by which compounds exert their biological effects. For this compound, specific research detailing its impact on key signaling cascades is limited in the provided information. However, general knowledge of pathways often implicated in cellular processes provides a framework for potential future investigations.

Investigation of Gene Expression and Transcriptomic Changes

Comprehensive investigations into gene expression and transcriptomic changes specifically induced by this compound were not found in the provided literature. Analyzing changes in gene expression profiles can provide a broad understanding of the cellular processes affected by a compound. Techniques such as transcriptomics allow for the global assessment of RNA levels, revealing pathways and networks that are up- or down-regulated in response to treatment. While studies on other compounds or proteins (like Claudins) discuss gene expression modulation, this information is not directly transferable to this compound. amegroups.orgresearchgate.netnih.govnih.govmdpi.com

Modulation of Cell Cycle Regulatory Proteins

While direct evidence for this compound's modulation of cell cycle regulatory proteins is not available in the provided snippets, the concept of modulating these proteins is a known strategy in affecting cell proliferation, particularly in the context of anticancer research nih.gov. Cell cycle progression is tightly controlled by regulatory molecules, including cyclins and cyclin-dependent kinases (CDKs) pressbooks.pubwikipedia.org. These proteins work in complexes to drive the cell through different phases of the cell cycle pressbooks.pubwikipedia.org. Alterations in the expression or activity of these proteins can lead to cell cycle arrest or uncontrolled proliferation nih.gov. For example, vitamin E has been shown to induce cell cycle arrest in prostate carcinoma cells by up-regulating the cell cycle inhibitor p27 nih.gov. Claudins, while primarily known for their role in tight junctions, have also been shown to regulate cell signal transduction and proliferation and are being investigated as potential therapeutic targets in cancer mdpi.comnih.govnih.gov.

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound Analogs

Structure-Activity Relationship (SAR) studies aim to establish a relationship between the chemical structure of a molecule and its biological activity wikipedia.orgcollaborativedrug.com. This understanding is crucial for modifying compounds to enhance desired effects or reduce undesirable ones wikipedia.org. While specific SAR studies for this compound analogs are not detailed in the search results, the general methodologies applied in SAR development are well-established in medicinal chemistry.

Pharmacophore Mapping and Essential Structural Features for Activity

Pharmacophore mapping involves identifying the essential spatial arrangement of chemical features (such as hydrogen bond acceptors, donors, hydrophobic centers, and aromatic rings) that are necessary for a molecule to interact with a specific biological target lilab-ecust.cndergipark.org.tr. This approach can be used to identify potential target candidates and design new molecules with similar activity lilab-ecust.cndergipark.org.tr. By comparing the structures of active and inactive analogs, researchers can deduce which features are critical for binding and efficacy researchgate.net. For instance, SAR analysis of GATA4 and NKX2-5 protein-protein interaction modulators revealed that an aromatic isoxazole (B147169) substituent was important for inhibitory activity acs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models that correlate a compound's structural and molecular properties (descriptors) with its biological activity ijaar.orgdromicslabs.com. These models can be used to predict the activity of new, untested compounds and guide the design of compound libraries ijaar.orgdromicslabs.com. QSAR models utilize statistical methods to derive these relationships and can range from simple linear regressions to more complex machine learning approaches ijaar.orgdromicslabs.comsci-hub.se. The accuracy and predictive ability of a QSAR model depend on the quality of the data and the appropriateness of the descriptors and statistical methods used ijaar.org.

Computational Chemistry Approaches in SAR Development

Computational chemistry plays a vital role in modern SAR development ethernet.edu.etresearchgate.net. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations can provide insights into the interaction between a compound and its target at the atomic level acs.orgethernet.edu.et. These methods can help to understand binding modes, predict binding affinities, and explain the observed SAR ethernet.edu.et. Computational approaches can also be used to generate and evaluate large libraries of virtual compounds, prioritizing those most likely to be active for synthesis and experimental testing ijaar.org.

Biological Evaluation of Clausine I in Preclinical Models in Vitro and Ex Vivo

In Vitro Assessments of Biological Activities

In vitro studies provide controlled environments to assess the direct effects of Clausine I on various biological targets, including microorganisms, cancer cells, enzymes, and immune cells.

Antimicrobial Activity in Bacterial and Fungal Models

While direct studies on the antimicrobial activity of this compound were not extensively found, related carbazole (B46965) alkaloids and compounds from Clausena species have demonstrated such effects. For instance, clausin, a lantibiotic produced by Bacillus clausii, has shown antimicrobial activity against certain Gram-positive bacteria, including Micrococcus luteus and Methicillin-resistant Staphylococcus aureus (MRSA), with reported Minimum Inhibitory Concentrations (MICs) nih.gov. The mechanism of action for clausin involves targeting lipid intermediates in bacterial peptidoglycan synthesis, leading to pore formation and cell death nih.govmdpi.comtandfonline.com. Extracts from Clausena excavata, a plant species that can contain carbazole alkaloids like this compound, have also shown antimicrobial effects against various bacterial and fungal strains in vitro ms-editions.cliajpr.com.

Cell-Based Assays for Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

Studies have investigated the cytotoxic effects of carbazole alkaloids from Clausena species, including compounds structurally related to this compound, on various cancer cell lines. Clausarin, another compound isolated from Clausena harmandiana, demonstrated cytotoxicity against several cancer cell lines, including hepatocellular carcinoma (HepG2), lung cancer (SK-LU-1), and colon cancer (HCT-116), showing higher potency than cisplatin (B142131) in some cases mdpi.comresearchgate.netdntb.gov.ua. Clausarin also exhibited apoptosis induction in HepG2 cells, although less apoptosis was observed at higher concentrations compared to another compound, xanthoxyletin (B192682) mdpi.com. Clausine-B, a carbazole alkaloid from Clausena excavata, has shown antiproliferative properties against several human cancer cell lines, such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), CAOV3 (ovarian cancer), and HepG2 (hepatic cancer), with IC50 values below 30 µg/mL nih.govrsc.org. These studies suggest that carbazole alkaloids, potentially including this compound, can induce cell death in cancer cells, partly through apoptosis ms-editions.cl.

| Compound | Cancer Cell Line | IC50 (µM) | Observed Effect | Source Plant |

| Clausarin | SK-LU-1 | 6.9 ± 1.6 | Cytotoxicity | Clausena harmandiana |

| Clausarin | HepG2 | Generally lower than SK-LU-1, HCT-116 | Cytotoxicity, Apoptosis | Clausena harmandiana |

| Clausarin | HCT-116 | Higher than SK-LU-1, HepG2 | Cytotoxicity | Clausena harmandiana |

| Clausine-B | MDA-MB-231 | 21.50 µg/mL | Antiproliferative | Clausena excavata |

| Clausine-B | HeLa | 22.90 µg/mL | Antiproliferative | Clausena excavata |

| Clausine-B | CAOV3 | < 30 µg/mL | Antiproliferative | Clausena excavata |

| Clausine-B | HepG2 | < 30 µg/mL | Antiproliferative | Clausena excavata |

Antioxidant and Free Radical Scavenging Activity Studies

Antioxidant activity of compounds from Clausena species, including carbazole alkaloids, has been evaluated using various in vitro assays such as DPPH and ABTS radical scavenging methods researchgate.netmdpi.comscienceasia.orgrjpbcs.comrjpbcs.comjapsonline.comarnmsmb.com. Clausarin demonstrated high DPPH radical scavenging activity mdpi.comresearchgate.net. Nordentatin (B92008), another compound from Clausena harmandiana, also showed strong DPPH and ABTS radical scavenging activities mdpi.com. Clausine K, isolated from Clausena indica, exhibited moderate antioxidant activity in DPPH and ABTS assays mdpi.commdpi.com. These findings suggest that this compound, being a carbazole alkaloid from Clausena, may also possess antioxidant properties, although specific data for this compound were not prominently found in the search results. Antioxidants play a role in neutralizing free radicals, which are implicated in various diseases and cellular damage scienceasia.orgrjpbcs.comrjpbcs.comarnmsmb.com.

Enzyme Inhibition Assays (e.g., Tyrosinase, Elastase, α-glucosidase)

Enzyme inhibition activities of compounds from Clausena species have been explored, particularly concerning enzymes relevant to skin aging and metabolic disorders mdpi.commdpi.comdntb.gov.uaresearchgate.netnih.gov. Clausine K from Clausena indica showed remarkable tyrosinase inhibition activity, stronger than that of myricetin, a known tyrosinase inhibitor mdpi.commdpi.comdntb.gov.ua. Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition can be relevant for addressing hyperpigmentation issues nih.gov. Clausine K and nordentatin also showed some inhibitory effects on pancreatic elastase, an enzyme involved in skin elasticity degradation, although their influence was described as trivial mdpi.commdpi.comdntb.gov.ua. While α-glucosidase inhibition is relevant for managing postprandial glucose levels researchgate.net, specific data on this compound's activity against this enzyme were not found in the provided search results.

| Compound | Enzyme | IC50 (µg/mL) | Relative Activity (vs. Myricetin) | Source Plant |

| Clausine K | Tyrosinase | 179.5 | ~4 times stronger | Clausena indica |

| Clausine K | Pancreatic Elastase | Not strong | Trivial | Clausena indica |

| Nordentatin | Pancreatic Elastase | Not strong | Trivial | Clausena indica |

Immunomodulatory Activity in Cell Culture Systems

Research on the immunomodulatory activity of this compound specifically was not found in the provided search results. However, related studies on Bacillus clausii, a probiotic bacterium that produces a lantibiotic named clausin, have demonstrated immunomodulatory effects in cell culture systems tandfonline.comnih.govresearchgate.netresearchgate.nettandfonline.com. These effects include modulating innate immune responses in macrophages, influencing cytokine gene expression (e.g., IL-6, IL-10, IL-12, IFN-α, TNF-α), and stimulating nitrite (B80452) production in murine peritoneal cells tandfonline.comnih.govresearchgate.nettandfonline.com. While this pertains to a bacterial compound named clausin and not the plant-derived carbazole alkaloid this compound, it highlights the concept of "clausin" related compounds having immunomodulatory potential in cell culture models. Studies on Clausena excavata extracts have also explored anti-inflammatory activity using primary macrophage cultures researchgate.net.

Investigations in Defined Biological Model Systems

Efficacy Evaluation in Cellular Models (e.g., 2D and 3D Cell Cultures)

In vitro cell culture models, both two-dimensional (2D) and three-dimensional (3D), are widely used for initial efficacy screening of compounds. 2D cell cultures involve growing cells in a flat plane on a surface, while 3D cultures utilize a three-dimensional space, often within a gel-like matrix or scaffold, to better mimic the in vivo environment upmbiomedicals.comresearchgate.net. 3D cultures offer advantages such as more in vivo-like cell interactions, morphology, and gene expression, as well as variable access to nutrients and signaling molecules, creating microenvironments upmbiomedicals.com.

While specific detailed research findings on the efficacy of this compound in 2D or 3D cell cultures were not extensively found in the provided search results, studies on related compounds like Clausine-B have demonstrated antiproliferative activities against various human cancer cell lines in 2D culture systems researchgate.netnih.gov. For instance, Clausine-B showed activity against HeLa, MDA-MB-231, CAOV3, and HepG2 cell lines with IC50 values below 30 µg/mL researchgate.netnih.gov.

Table 1. Antiproliferative Activity of Clausine-B in Various Cancer Cell Lines (Example based on related compound)

| Cell Line | IC50 (µg/mL) |

| HeLa | 22.90 ± 0.45 |

| MDA-MB-231 | 21.50 ± 0.04 |

| CAOV3 | 27.00 ± 0.29 |

| HepG2 | 28.94 ± 0.00 |

| MCF-7 | 52.90 ± 8.49 |

| Chang liver | None |

The use of both 2D and 3D models is important because cells can exhibit different behaviors and responses to compounds depending on the culture dimensionality nih.govresearchgate.net. 3D cultures, for example, can show lower proliferation rates and increased resistance to certain drugs compared to their 2D counterparts, more closely resembling the in vivo situation researchgate.netnih.gov.

Application in Organotypic Culture Models

Organotypic culture models involve maintaining the architecture and cellular complexity of a tissue or organ slice in vitro wikipedia.org. These models bridge the gap between simple cell cultures and complex in vivo studies, preserving cell-cell interactions and the tissue microenvironment researchgate.netnih.gov. Organotypic cultures allow for the investigation of compound effects within a more physiologically relevant context than dissociated cell cultures nih.govnih.gov.

While the search results mention the application of organotypic cultures in various research areas, such as studying neuronal activity, amyloid aggregation toxicity, and bone development, specific studies detailing the application of this compound in organotypic culture models were not found researchgate.netnih.govunistra.fr. Organotypic models are valuable for assessing the impact of compounds on tissue structure, cell survival, and complex biological processes within a preserved tissue environment nih.govunistra.fr.

Ex Vivo Tissue Culture Studies for Specific Biological Responses

Ex vivo tissue culture involves maintaining tissues or cells outside the living organism under controlled laboratory conditions for a limited time wikipedia.org. This approach allows researchers to conduct experiments on tissues that retain many of their in vivo characteristics, providing a more accurate representation of the biological response compared to isolated cell cultures wikipedia.orgoatext.com. Ex vivo models are particularly useful for assessing drug responses and investigating specific biological processes in a context closer to the native tissue environment wikipedia.orgnih.gov.

Research using ex vivo tissue cultures has been applied to study drug responses in various tissues, such as prostate and bladder tumors, where the viability and tissue architecture were maintained for several days, and dose-dependent anti-tumor responses and apoptosis induction were observed upon treatment with chemotherapeutic agents nih.gov. Ex vivo models can help determine tumor-targeted or stroma-mediated anti-neoplastic responses nih.gov.

While the search results highlight the utility of ex vivo tissue culture for studying biological responses and drug effects, specific studies on the application of this compound in ex vivo tissue culture were not identified. This type of model would be beneficial for evaluating the effects of this compound on specific tissues and their associated biological responses in a near-physiological setting wikipedia.orgnih.gov.

Mechanistic Insights Derived from Preclinical Biological Evaluations

Understanding the mechanisms by which a compound exerts its biological effects is crucial in preclinical evaluation. Various techniques are employed to gain these insights, including flow cytometry, Western blotting, and metabolic profiling.

Flow Cytometric Analysis of Cellular Processes (e.g., Cell Cycle, Apoptosis)

Flow cytometry is a powerful technique used to rapidly and accurately analyze multiple parameters of large cell populations, making it indispensable for studying cellular processes such as the cell cycle and apoptosis researchgate.netnih.govbdbiosciences.com. Flow cytometry can identify cells in different phases of the cell cycle (G0/G1, S, G2/M) by analyzing DNA content and the expression of cell cycle-related proteins researchgate.netnih.govplos.org. It can also detect apoptotic cells by evaluating changes in cell morphology, the presence of phosphatidylserine (B164497) on the cell surface, mitochondrial potential collapse, DNA fragmentation, and caspase activation researchgate.netnih.govbdbiosciences.combio-rad-antibodies.com.

While flow cytometry is a standard method for assessing cell cycle perturbations and apoptosis induction, specific data on the effects of this compound on these processes analyzed by flow cytometry were not found in the provided search results. Studies on other compounds often utilize flow cytometry to quantify the percentage of cells in different cell cycle phases or the proportion of apoptotic cells following treatment plos.orgbio-rad-antibodies.com.

Table 2. Example of Flow Cytometry Data for Cell Cycle Analysis (Illustrative)

| Cell Cycle Phase | Percentage of Cells (Control) | Percentage of Cells (Treated with Compound X) |

| G0/G1 | XX% | YY% |

| S | XX% | YY% |

| G2/M | XX% | YY% |

| Sub-G1 (Apoptotic) | XX% | YY% |

Protein Expression Analysis by Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in cell or tissue lysates springernature.comresearchgate.net. This method is essential for determining how a compound affects the expression levels of proteins involved in various cellular pathways, such as those regulating cell cycle progression, apoptosis, or signaling cascades springernature.comresearchgate.net. By using specific antibodies, researchers can identify changes in the amount of a target protein following treatment with a compound researchgate.netresearchgate.net.

The search results mention Western blotting in the context of analyzing protein expression, particularly for tight junction proteins like claudin-1 springernature.comresearchgate.netresearchgate.netnih.gov. For example, Western blotting was used to show an increase in claudin-1 expression in intestinal epithelial cells treated with TNFα nih.gov.

While Western blotting is a key technique for mechanistic studies, specific data on the effects of this compound on protein expression analyzed by Western blotting were not found in the provided search results. This technique would be valuable for investigating how this compound influences the levels of proteins relevant to its observed biological activities.

Metabolic Profiling in Treated Biological Models

Metabolic profiling, or metabolomics, involves the comprehensive analysis of metabolites in a biological sample wuxiapptec.commetabolomicssociety.org. This technique can provide insights into how a compound affects cellular metabolism and identify metabolic pathways that are altered upon treatment wuxiapptec.com. By comparing the metabolic profiles of treated and untreated biological models, researchers can gain a better understanding of the compound's mechanism of action and its impact on cellular function wuxiapptec.comresearchgate.net.

Metabolic profiling studies are used in preclinical development to evaluate metabolite exposure and metabolic clearance pathways wuxiapptec.comresearchgate.net. They can also help in establishing cross-species comparisons wuxiapptec.com. The search results mention metabolic profiling in the context of preclinical models for metabolic syndrome and the analysis of bile acids as biomarkers metabolomicssociety.orgnih.gov.

While metabolic profiling is a valuable tool for mechanistic investigations, specific data on the metabolic profiling of biological models treated with this compound were not found in the provided search results. Such studies could reveal how this compound influences cellular metabolic pathways, providing further insights into its biological effects.

Future Research Directions and Translational Perspectives for Clausine I Research

Advancements in Scalable and Sustainable Synthetic Methodologies

Developing efficient and environmentally friendly methods for synthesizing Clausine I and its analogs is crucial for future research and potential therapeutic applications. Current research in carbazole (B46965) synthesis is exploring various strategies to achieve scalability and sustainability. For instance, electrochemical methods are being investigated as greener alternatives to traditional approaches, potentially streamlining the synthesis of drug precursors and natural products like clausine rsc.orgpowertechjournal.com. Visible-light-promoted intramolecular C–H amination in aqueous solutions has also been reported as an operationally simple and effective protocol for synthesizing carbazoles, including clausine derivatives, using water as a co-solvent rsc.org. This approach avoids the use of metal catalysts and hazardous reagents, aligning with principles of green chemistry rsc.org.

Scalable synthesis of carbazole natural products, such as Clausine C, has been demonstrated using methods like intramolecular C−H aminations from sulfilimines, offering advantages in terms of reactivity and milder reaction conditions compared to using hazardous azides nih.govd-nb.info. Gram-scale synthesis with simple purification steps highlights the potential for scaling up these methods nih.govd-nb.info. Another approach involves regioselective carbazole synthesis from 3-triflato-2-pyrones and alkynyl anilines, which allows for controlled substitution patterns and has been applied in the synthesis of Clausine C nsf.govx-mol.com. Divergent approaches for the total synthesis of carbazole alkaloids, including those related to Clausine, are also being explored, utilizing reactions like scalable Suzuki coupling and metal-free C−N coupling sequences researchgate.net.

Future research in this area will likely focus on:

Developing novel catalytic systems that are more efficient, cost-effective, and environmentally benign.

Exploring continuous flow chemistry approaches for large-scale production.

Utilizing biocatalysis and other bio-based methods for sustainable synthesis.

Designing synthetic routes that minimize waste generation and energy consumption.

These advancements in synthetic methodologies will be critical for providing sufficient quantities of this compound and its derivatives for extensive biological evaluation and potential clinical development.

High-Throughput Screening and Lead Optimization Efforts for Novel Derivatives

High-throughput screening (HTS) plays a vital role in identifying compounds with desired biological activities from large libraries biobide.comupmbiomedicals.com. Applying HTS to screen diverse libraries of this compound derivatives and analogs is a key future direction to discover novel lead compounds with enhanced potency, selectivity, and improved pharmacological properties.

Lead optimization is a subsequent phase where the chemical structures of initial hits are refined to improve their drug-like characteristics biobide.comupmbiomedicals.com. This involves systematic structural modifications to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles while minimizing toxicity biobide.comupmbiomedicals.comnih.gov. Research on other compound classes, such as acridones, demonstrates how lead optimization can significantly improve efficacy and safety profiles nih.gov.

Future research will involve:

Designing and synthesizing diverse libraries of this compound derivatives with targeted structural modifications based on structure-activity relationship (SAR) studies.

Implementing high-throughput screening assays relevant to specific disease targets where this compound may show potential.

Employing fragment-based drug discovery and other modern screening techniques.

Utilizing computational methods to guide the design and prioritization of derivatives for synthesis and testing (as discussed in Section 7.5).

Conducting detailed in vitro and in vivo studies to evaluate the efficacy, safety, and pharmacokinetic properties of promising derivatives.

This iterative process of synthesis, screening, and optimization is essential for identifying drug candidates with optimal profiles for further development.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Understanding

Integrating omics technologies, such as proteomics and metabolomics, can provide a comprehensive understanding of the biological effects of this compound at a molecular level fiosgenomics.comthermofisher.comnih.gov. Proteomics allows for the study of protein expression levels and modifications, which can reveal the protein targets of this compound and the downstream signaling pathways affected. Metabolomics, on the other hand, provides insights into the metabolic changes induced by this compound, helping to understand its mechanism of action and potential biomarkers of response fiosgenomics.comnih.govanr.fr.

Multi-omics approaches, which combine data from multiple omics layers (e.g., genomics, transcriptomics, proteomics, metabolomics), offer an even more holistic view of biological systems and can help in identifying and verifying drug targets thermofisher.comfrontiersin.orgnih.gov.

Future research will focus on:

Applying proteomics to identify direct protein targets of this compound using techniques like activity-based protein profiling or pull-down assays.

Utilizing metabolomics to profile the metabolic changes in cells or organisms treated with this compound to elucidate its impact on biochemical pathways.

Integrating data from proteomics, metabolomics, and potentially transcriptomics to build comprehensive molecular networks and understand the complex mechanisms of action of this compound.

Identifying potential biomarkers of this compound activity or efficacy using omics data.

Applying single-cell omics technologies to study the effects of this compound at the resolution of individual cells.

These integrated omics approaches will be invaluable for deciphering the intricate biological interactions of this compound and guiding its therapeutic development.

Development of Novel Chemical Probes and Research Tools for Target Validation

Identifying and validating the specific biological targets of this compound is critical for understanding its mechanism of action and for rational drug design researchgate.netrapidnovor.com. Developing novel chemical probes and research tools based on the this compound structure can facilitate this process.

Chemical probes are small molecules that selectively interact with a specific protein or biological target, allowing researchers to study its function in biological systems researchgate.net. By modifying this compound to create chemical probes, researchers can gain deeper insights into its binding partners and their roles in disease pathways.

Future research will involve:

Designing and synthesizing affinity probes based on this compound for pull-down experiments to isolate and identify its protein targets.

Developing activity-based probes that covalently label the active site of target enzymes, if this compound acts as an enzyme inhibitor.

Creating fluorescent or标签-containing analogs of this compound to track its distribution and localization in cells and tissues.

Utilizing genetic tools, such as CRISPR-Cas9, in conjunction with this compound or its probes to validate the role of identified targets in cellular processes or disease models. researchgate.net

Developing cell-based assays and model systems that are specifically designed to study the interaction of this compound with its putative targets.

These tools will be essential for confirming the biological relevance of potential targets and understanding how modulating these targets contributes to the observed effects of this compound.

Application of Computational Chemistry and Artificial Intelligence in Drug Discovery and Design

Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can predict how this compound interacts with potential protein targets at an atomic level researchgate.net. This information can inform the design of derivatives with improved binding affinity and selectivity.

AI and machine learning algorithms can analyze large datasets from HTS, omics studies, and existing literature to identify patterns and predict the activity and properties of new this compound analogs soci.orgthecrimson.com. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Future research will leverage these technologies by:

Performing in silico screening of large virtual libraries of this compound analogs to identify promising candidates based on predicted binding affinity and other desirable properties.

Using quantitative structure-activity relationship (QSAR) modeling to build predictive models that correlate chemical structure with biological activity, guiding the design of more potent derivatives.

Applying molecular dynamics simulations to study the dynamic interactions between this compound and its targets, providing insights into the binding mechanism and potential allosteric sites.

Utilizing AI algorithms to analyze complex omics datasets and identify key biological pathways and targets modulated by this compound.

Implementing de novo drug design approaches guided by computational methods to generate entirely new molecular scaffolds based on the this compound structure with optimized properties researchgate.net.

Retrosynthesis Analysis